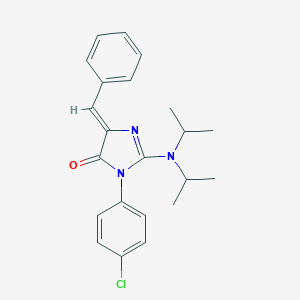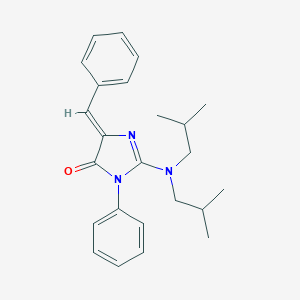![molecular formula C16H21BrO2 B295977 4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BRB-3 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
BRB-3 has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a type of inflammatory mediator. By inhibiting this enzyme, BRB-3 can reduce inflammation and potentially prevent the growth of cancer cells.
Biochemical and Physiological Effects:
BRB-3 has been found to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, BRB-3 has been found to inhibit the proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRB-3 in lab experiments is its specificity for 5-lipoxygenase, which allows for targeted inhibition of this enzyme. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on BRB-3. One potential area of study is its use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of BRB-3 for therapeutic use. Finally, the potential use of BRB-3 in treating other inflammatory diseases, such as asthma and rheumatoid arthritis, should be explored.
Métodos De Síntesis
The synthesis of BRB-3 involves the reaction of 5-bromo-2-(hexyloxy)phenol with ethyl acetoacetate in the presence of a base and a catalyst. The resulting product is then treated with acid to yield the final compound.
Aplicaciones Científicas De Investigación
BRB-3 has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propiedades
Fórmula molecular |
C16H21BrO2 |
|---|---|
Peso molecular |
325.24 g/mol |
Nombre IUPAC |
(E)-4-(5-bromo-2-hexoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H21BrO2/c1-3-4-5-6-11-19-16-10-9-15(17)12-14(16)8-7-13(2)18/h7-10,12H,3-6,11H2,1-2H3/b8-7+ |
Clave InChI |
SUMRCILWOQTWLK-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)C |
SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)C=CC(=O)C |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)Br)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)





